A Technical Guide to (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid, registered under CAS Number 883231-20-7 , is a pivotal synthetic intermediate in modern medicinal chemistry.[1][2] Its structure marries the functionalities of a pyridine ring, a common scaffold in pharmaceuticals, with the versatile reactivity of a boronic acid. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality ensures stability and allows for controlled, sequential reactions. This guide provides an in-depth exploration of its synthesis, key properties, and its critical role as a building block in the construction of complex, biologically active molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[3] Its application is particularly notable in the development of kinase inhibitors and other targeted therapeutics.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is essential for its effective use and storage.
| Property | Value | Source |
| CAS Number | 883231-20-7 | [1] |
| Molecular Formula | C₁₀H₁₅BN₂O₄ | [1] |
| Molecular Weight | 238.05 g/mol | [1] |
| Appearance | White to off-white powder | General Observation |
| Purity | Typically ≥98% | [2] |
Stability and Storage:
Boc-protected aminopyridine boronic acids are generally stable under standard laboratory conditions. However, like many boronic acids, they can be susceptible to dehydration to form boroxines and degradation through protodeboronation, especially under acidic or strongly basic conditions. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (-20°C is recommended for optimal shelf life).[4]
Handling:
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[4]
Synthesis of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid
The synthesis of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is typically achieved through a two-step process starting from a readily available precursor, 6-aminopyridin-3-yl)boronic acid. This involves the protection of the amino group followed by the introduction of the boronic acid functionality. A representative synthetic workflow is outlined below.
Diagram: Synthetic Pathway
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid
This protocol is based on well-established methods for the Boc protection of aminopyridines and the subsequent borylation of bromopyridines.[5]
Step 1: Synthesis of tert-Butyl N-(5-bromopyridin-2-yl)carbamate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-3-bromopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base such as triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, catalytic amount) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the Boc-protected intermediate as a solid.
Step 2: Synthesis of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl N-(5-bromopyridin-2-yl)carbamate (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq., typically 2.5 M in hexanes) dropwise via a syringe, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains at -78°C.
-
Quenching and Work-up: After stirring for an additional 2-3 hours at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Isolation and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or precipitation to afford (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The pyridine moiety introduced by this reagent is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase active site.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on standard conditions for the coupling of pyridylboronic acids with aryl halides.[2][6] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine the aryl or heteroaryl halide (1.0 eq.), (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system. Common solvent mixtures include 1,4-dioxane/water, DME/water, or toluene/ethanol/water.
-
Reaction: Purge the vessel with an inert gas (argon or nitrogen) and seal it. Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring for 2-24 hours. The reaction can often be accelerated using microwave irradiation. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Application in Kinase Inhibitor Synthesis
The 6-aminopyridine motif is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine portion of ATP to anchor the inhibitor in the active site. The use of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid provides a direct route to install this critical pharmacophore. For instance, it can be coupled with various heterocyclic halides to construct the core scaffolds of inhibitors targeting kinases such as GSK-3β and CK-1δ, which are implicated in neurodegenerative diseases like Alzheimer's.[7]
Conclusion
(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is an indispensable tool for the modern medicinal chemist. Its well-defined reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures. The strategic placement of the Boc-protected amino group and the boronic acid functionality on the pyridine ring makes it a highly sought-after building block for the synthesis of targeted therapeutics, especially kinase inhibitors. A thorough understanding of its synthesis, properties, and reaction protocols, as outlined in this guide, is crucial for leveraging its full potential in drug discovery and development programs.
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